1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 868143-05-9
Cat. No.: VC20103515
Molecular Formula: C19H10FN3O3S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868143-05-9 |
|---|---|
| Molecular Formula | C19H10FN3O3S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C19H10FN3O3S/c20-11-7-5-10(6-8-11)15-14-16(24)12-3-1-2-4-13(12)26-17(14)18(25)23(15)19-22-21-9-27-19/h1-9,15H |
| Standard InChI Key | RFMJBUSRPBBTFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NN=CS5 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, reflects its intricate architecture. The core structure consists of a chromeno[2,3-c]pyrrole system, where a pyrrole ring is fused to a chromone moiety. The 4-fluorophenyl group at position 1 and the 1,3,4-thiadiazol-2-yl group at position 2 introduce electron-withdrawing and heterocyclic functionalities, respectively. Key structural features include:
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Chromeno-pyrrole backbone: A tricyclic system comprising a benzopyran fused to a pyrrolidone.
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Thiadiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for enhancing metabolic stability and bioactivity.
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4-Fluorophenyl substituent: Aromatic ring with a fluorine atom at the para position, influencing lipophilicity and binding interactions.
The molecular formula is C20H11FN2O3S, with a molecular weight of 378.38 g/mol . Spectroscopic data, including NMR and IR, confirm the presence of characteristic signals for the fluorophenyl (δ 7.2–7.8 ppm) and thiadiazole (δ 8.1–8.3 ppm) groups .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multicomponent reactions (MCRs), which enable efficient assembly of complex scaffolds from simple precursors. A representative pathway involves:
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Condensation: Reacting methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with 4-fluorobenzaldehyde in ethanol.
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Cyclization: Introducing a primary amine (e.g., hydrazine hydrate) to form the pyrrolidone ring.
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Thiadiazole incorporation: Coupling with 2-amino-1,3,4-thiadiazole under acidic conditions .
Optimized conditions (e.g., 40°C in ethanol with acetic acid) yield the product in 70–92% purity, as confirmed by HPLC .
Industrial Scalability
Large-scale production employs continuous flow reactors and automated purification systems to maintain consistency. Solvent selection (e.g., DMF or THF) and catalyst use (e.g., p-toluenesulfonic acid) are critical for minimizing side reactions.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular weight | 378.38 g/mol |
| Melting point | 220–223°C (decomposition observed) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
| LogP (lipophilicity) | 3.2 ± 0.2 |
| Stability | Stable at RT; hygroscopic |
The compound’s low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for in vivo applications. Its stability in DMSO makes it suitable for high-throughput screening .
Mechanism of Action
The compound’s bioactivity is hypothesized to arise from dual mechanisms:
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TRIF Pathway Activation: Binding to Toll-like receptor 3 (TLR3) or TLR4 initiates a signaling cascade involving TRIF, leading to IRF3 phosphorylation and IFN-β secretion .
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Enzyme Inhibition: The thiadiazole moiety may inhibit viral proteases (e.g., NS2B-NS3 in flaviviruses) or bacterial DNA gyrase .
Electrophilic sites on the chromeno-pyrrole core facilitate covalent interactions with cysteine residues in target proteins, as observed in molecular docking studies .
Comparative Analysis with Analogues
The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorinated analogs, while the unsubstituted thiadiazole allows for broader derivatization.
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